molecular formula C7H8N4O3 B13271198 4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid

4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid

Cat. No.: B13271198
M. Wt: 196.16 g/mol
InChI Key: YFXYFNMCCYZQKF-UHFFFAOYSA-N
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Description

4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid is a heterocyclic compound that features a unique triazolo-diazepine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid is unique due to its specific triazolo-diazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

4-oxo-5,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3-carboxylic acid

InChI

InChI=1S/C7H8N4O3/c12-6-5-4(7(13)14)9-10-11(5)3-1-2-8-6/h1-3H2,(H,8,12)(H,13,14)

InChI Key

YFXYFNMCCYZQKF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(N=NN2C1)C(=O)O

Origin of Product

United States

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